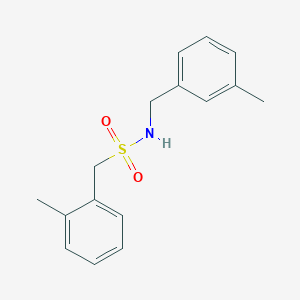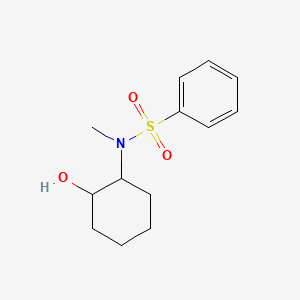
N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide
説明
N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide, also known as DEAB, is a compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of benzamides and has been found to have a wide range of applications in various fields of research. In
作用機序
The mechanism of action of N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide is based on its ability to inhibit ALDH. ALDH is an enzyme that is responsible for the conversion of aldehydes into less toxic compounds. By inhibiting ALDH, N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide causes an accumulation of toxic aldehydes, which can lead to cellular damage and death. This mechanism of action has been found to be particularly effective in cancer cells, which have a higher reliance on ALDH for survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide are largely dependent on its ability to inhibit ALDH. In cancer cells, N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide has been found to induce apoptosis, or programmed cell death, by causing an accumulation of toxic aldehydes. In stem cells, N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide has been found to inhibit the differentiation of cells, allowing them to maintain their stem cell properties. In developmental biology, N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide has been found to disrupt the formation of the anterior-posterior axis, leading to abnormalities in embryonic development.
実験室実験の利点と制限
One of the main advantages of N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide for lab experiments is its ability to selectively inhibit ALDH. This allows researchers to study the effects of ALDH inhibition in a controlled manner. However, one of the limitations of N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide is its potential toxicity, which can limit its use in certain experiments. Additionally, N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide has been found to have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of more selective ALDH inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide in combination with other drugs to enhance its efficacy. Additionally, N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide has been found to have potential applications in the treatment of alcoholism and drug addiction, which could be an exciting area for future research.
Conclusion
In conclusion, N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide is a compound that has been widely used in scientific research due to its ability to selectively inhibit ALDH. This compound has been found to have a wide range of applications in various fields of research, including cancer research, stem cell research, and developmental biology. While there are limitations to its use, N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide remains an important tool for researchers studying the effects of ALDH inhibition.
科学的研究の応用
N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide has been used extensively in scientific research due to its ability to inhibit the enzyme aldehyde dehydrogenase (ALDH). ALDH is an important enzyme that plays a crucial role in the metabolism of aldehydes, which are toxic compounds that can cause cellular damage. By inhibiting ALDH, N-(2,6-diethylphenyl)-4-(4-morpholinyl)benzamide has been found to have a wide range of applications in various fields of research, including cancer research, stem cell research, and developmental biology.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-16-6-5-7-17(4-2)20(16)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h5-11H,3-4,12-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMXKGLSEWBLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide](/img/structure/B4699720.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-chlorobenzoate](/img/structure/B4699723.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4699727.png)

![2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4699752.png)

![2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol](/img/structure/B4699771.png)
![methyl 2-[({[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4699777.png)
![2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4699791.png)

![1-[4-(acetylamino)phenyl]-N-(5-chloro-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4699796.png)
![4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4699808.png)

![3-(2-furylmethyl)-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4699819.png)